molecular formula C10H6ClNO B1396492 Quinoline-7-carbonyl chloride CAS No. 206257-00-3

Quinoline-7-carbonyl chloride

Cat. No.: B1396492
CAS No.: 206257-00-3
M. Wt: 191.61 g/mol
InChI Key: LKFPKMTWLJPNOP-UHFFFAOYSA-N
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Description

Quinoline-7-carbonyl chloride is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly significant due to its reactivity and utility in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-7-carbonyl chloride typically involves the chlorination of quinoline-7-carboxylic acid. One common method is the reaction of quinoline-7-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Quinoline-7-carboxylic acid+SOCl2Quinoline-7-carbonyl chloride+SO2+HCl\text{Quinoline-7-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Quinoline-7-carboxylic acid+SOCl2​→Quinoline-7-carbonyl chloride+SO2​+HCl

This method is efficient and widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl₃) or oxalyl chloride ((COCl)₂) may be explored to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

Quinoline-7-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form quinoline-7-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form quinoline-7-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products Formed

    Substitution: Quinoline-7-amine, quinoline-7-methanol, quinoline-7-thiol.

    Reduction: Quinoline-7-methanol.

    Oxidation: Quinoline-7-carboxylic acid.

Scientific Research Applications

Quinoline-7-carbonyl chloride has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimalarial, antibacterial, and anticancer agents.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Industrial Chemistry: It is used in the production of dyes, pigments, and agrochemicals.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of quinoline-7-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The interaction with these targets can lead to the disruption of cellular processes and ultimately result in therapeutic effects.

Comparison with Similar Compounds

Quinoline-7-carbonyl chloride can be compared with other similar compounds such as:

    Quinoline-8-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 8-position.

    Quinoline-6-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 6-position.

    Quinoline-7-carboxylic acid: The precursor to this compound, with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

This compound is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective functionalization and derivatization in synthetic processes. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

Biological Activity

Quinoline-7-carbonyl chloride is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. This article explores the biological activity of this compound, providing an overview of its mechanisms, applications, and relevant research findings.

1. Overview of this compound

This compound (CAS Number: 206257-00-3) is derived from quinoline-7-carboxylic acid through chlorination, typically using thionyl chloride (SOCl₂) under reflux conditions. This compound serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. This inhibition can disrupt cellular processes, leading to therapeutic effects against cancer and infections .
  • Receptor Modulation : The compound may also act as a modulator of various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

3. Pharmacological Applications

This compound has been explored for several pharmacological applications:

3.1 Antimalarial Activity

Quinoline derivatives, including those derived from this compound, have demonstrated significant antimalarial activity. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance efficacy against malaria .

3.2 Anticancer Activity

Research has shown that this compound derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing IC50 values indicating potent anticancer properties .

3.3 Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that certain derivatives possess moderate to high antibacterial activity against various strains of bacteria .

4. Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound and its derivatives:

Study Findings
Demonstrated enzyme inhibition leading to potential anticancer effects through disruption of DNA replication processes.
Highlighted the importance of specific substituents in enhancing antimalarial activity through SAR analysis.
Found significant cytotoxicity against MCF-7 and HELA cancer cells with notable selectivity indices.
Reported moderate antibacterial activity against Staphylococcus aureus and other gram-negative bacteria.
Identified new derivatives with improved antimalarial activity (IC50 < 50 μM) in synthesized compounds.

5. Conclusion

This compound is a promising compound in medicinal chemistry with diverse biological activities. Its role as an intermediate in synthesizing pharmacologically active compounds underscores its importance in developing new therapies for malaria, cancer, and bacterial infections. Ongoing research into its derivatives continues to reveal potential applications and enhance our understanding of their mechanisms of action.

Properties

IUPAC Name

quinoline-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFPKMTWLJPNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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